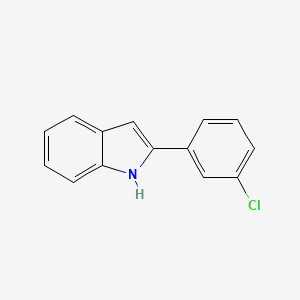

2-(3-Chlorophenyl)-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Organic Synthesis

Indole derivatives are of paramount importance in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with diverse and potent biological activities. rsc.orgpcbiochemres.comresearchgate.net Many approved drugs for treating a wide range of conditions, including cancer, inflammation, infections, and neurological disorders, feature an indole moiety. numberanalytics.compcbiochemres.comomicsonline.org This widespread therapeutic relevance stems from the indole ring's ability to mimic the structure of endogenous molecules and interact with various biological targets. jetir.org

In the realm of organic synthesis, the indole framework serves as a versatile building block for the construction of more complex molecular architectures. numberanalytics.com The development of novel and efficient methods for synthesizing and functionalizing indoles remains an active area of research, driven by the continuous demand for new therapeutic agents and advanced materials. rsc.orgijpsjournal.com

Research Context for 2-(3-Chlorophenyl)-1H-indole within Indole Chemistry

Within the expansive field of indole chemistry, this compound represents a specific derivative with a phenyl group at the 2-position of the indole ring, which is further substituted with a chlorine atom at the meta position. This particular substitution pattern influences the molecule's steric and electronic properties, which in turn can modulate its reactivity and biological activity. Research on such 2-arylindoles is often focused on exploring how these substitutions impact their potential applications, particularly in the development of new pharmaceuticals and as intermediates in organic synthesis. The presence of the chlorine atom, an electron-withdrawing group, can significantly affect the molecule's chemical behavior and its interactions with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWIBMGGQWVFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308422 | |

| Record name | 2-(3-Chlorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23746-77-2 | |

| Record name | 2-(3-Chlorophenyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23746-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chlorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 2 3 Chlorophenyl 1h Indole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and reactivity of organic molecules. For 2-(3-chlorophenyl)-1H-indole, these computational methods provide profound insights into its molecular geometry, orbital energies, and charge distribution, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic properties of molecules. researchgate.netresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-31G(d,p) or 6-311G(d,p), is frequently employed for calculations on indole (B1671886) derivatives due to its balance of accuracy and computational efficiency. researchgate.netaip.orgtandfonline.com These calculations are fundamental in predicting molecular structure, vibrational frequencies, and electronic properties, offering data that complements experimental findings. tandfonline.com

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its lowest energy conformation. For 2-arylindoles, a key structural parameter is the dihedral angle between the plane of the indole ring system and the attached phenyl ring. researchgate.net DFT calculations, such as those at the B3LYP/6-31G(d,p) level, are used to determine the optimized bond lengths, bond angles, and dihedral angles that correspond to a stable structure on the potential energy surface. researchgate.nettandfonline.com

Table 1: Representative Theoretical Bond Lengths and Angles for Indole-Based Structures

| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |

| Bond Length | C-C (aromatic) | 1.36 - 1.45 | Bond Angle | C-C-C (aromatic) | 118 - 122 |

| C-N (indole) | 1.37 - 1.40 | C-N-C (indole) | 107 - 110 | ||

| C-Cl | ~1.74 | C-C-Cl | ~119 - 121 | ||

| Note: These are typical value ranges for similar structures calculated using DFT methods like B3LYP/6-31G(d,p). Specific values for this compound would require a dedicated calculation. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. malayajournal.orgresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. malayajournal.org For various indole derivatives, DFT calculations are used to determine the energies of these frontier orbitals. aip.orgresearchgate.net In a study on a related 2-(4-chlorophenyl)imidazole derivative, the HOMO and LUMO energies were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. malayajournal.org For a series of salicylaldehyde (B1680747) derivatives, the calculated energy gaps ranged from 4.133 eV to 4.186 eV. acs.org These values indicate significant electronic stability.

For this compound, the HOMO is typically expected to be distributed over the electron-rich indole ring, while the LUMO would likely be spread across both the indole and the chlorophenyl moieties. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties

| Molecular Orbital | Typical Energy (eV) | Description |

| HOMO | -5.0 to -6.8 | Highest Occupied Molecular Orbital; electron-donating capacity. |

| LUMO | -1.0 to -3.4 | Lowest Unoccupied Molecular Orbital; electron-accepting capacity. |

| Energy Gap (ΔE) | 3.4 to 4.2 | (E_LUMO - E_HOMO); indicator of chemical reactivity and stability. |

| Note: These values are representative based on DFT calculations for analogous aromatic and heterocyclic compounds. tandfonline.commalayajournal.orgijcce.ac.ir |

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. cumhuriyet.edu.trnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. nih.gov For molecules containing heteroatoms like nitrogen and chlorine, the MEP map reveals distinct features. The area around the nitrogen atom of the indole ring is generally a site of high electron density (negative potential), making it a hydrogen bond acceptor site. cumhuriyet.edu.tr Similarly, the electronegative chlorine atom on the phenyl ring creates a region of negative potential. nih.gov Conversely, the hydrogen atom attached to the indole nitrogen (N-H) exhibits a positive potential, indicating its propensity for nucleophilic attack or to act as a hydrogen bond donor. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. materialsciencejournal.org This delocalization, known as hyperconjugation, stabilizes the molecule. The stabilization energy associated with these donor-acceptor interactions is quantified using second-order perturbation theory (E(2)). materialsciencejournal.orgacadpubl.eu

Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity. ijcce.ac.irmdpi.com These descriptors, rooted in conceptual DFT, provide a quantitative framework for understanding chemical behavior. acs.org

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. Calculated as χ = (I + A) / 2. researchgate.net

Chemical Hardness (η): Represents the resistance to change in electron distribution. Calculated as η = (I - A) / 2. researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. Calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). tandfonline.comresearchgate.net

These descriptors help in comparing the reactivity of different molecules. For instance, a higher electrophilicity index indicates a greater capacity to act as an electrophile. tandfonline.com Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attack. mdpi.com

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / 2η | Reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = μ² / 2η (μ ≈ -χ) | Capacity to accept electrons. |

Spectroscopic Characterization and Structural Elucidation of 2 3 Chlorophenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both one-dimensional and two-dimensional NMR techniques have been employed to fully characterize the structure of 2-(3-Chlorophenyl)-1H-indole.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. In a typical spectrum recorded in deuterated chloroform (CDCl₃), a broad singlet corresponding to the N-H proton of the indole (B1671886) ring is observed at approximately 8.43 ppm. The aromatic protons of the indole and the 3-chlorophenyl rings appear as a series of multiplets in the range of 6.94 to 7.70 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present. For this compound in CDCl₃, the spectrum shows distinct signals for all 14 carbon atoms. The carbon atoms of the indole ring and the chlorophenyl group resonate in the aromatic region, typically between 98.5 and 138.6 ppm. The specific chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electronic environment of the indole ring system.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | 8.43 (br s) | - |

| C2 | - | 138.6 |

| C3 | 6.94 (dd, J = 2.2, 0.8 Hz) | 98.5 |

| C3a | - | 128.2 |

| C4 | 7.17-7.08 (m) | 120.1 |

| C5 | 7.17-7.08 (m) | 122.9 |

| C6 | 7.31-7.27 (m) | 109.6 |

| C7 | 7.63-7.70 (m) | 125.9 |

| C7a | - | 137.4 |

| C1' | - | 131.8 |

| C2' | 7.63-7.70 (m) | 125.4 |

| C3' | - | - |

| C4' | 7.33-7.39 (m) | 128.3 |

| C5' | 7.43-7.50 (m) | 129.2 |

| C6' | 7.43-7.50 (m) | 125.4 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Two-dimensional NMR techniques provide further confirmation of the structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other. For this compound, cross-peaks would be observed between adjacent protons on the indole and chlorophenyl rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. The HSQC spectrum of this compound would show correlations between each proton and the carbon to which it is attached, aiding in the definitive assignment of the ¹H and ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range couplings between carbon and hydrogen atoms (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for confirming the linkage between the indole and the 3-chlorophenyl moieties. For instance, correlations would be expected between the proton at C3 of the indole ring and the carbons of the chlorophenyl ring.

Vibrational Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. A prominent feature is the N-H stretching vibration of the indole ring, which appears as a sharp band around 3449 cm⁻¹. The aromatic C-H stretching vibrations are observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to strong absorptions in the 1600-1450 cm⁻¹ range. The C-N stretching vibration can also be identified in the fingerprint region. The C-Cl stretching vibration of the chlorophenyl group typically appears as a strong band in the lower frequency region of the spectrum.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3449 |

| Aromatic C-H Stretch | 2961, 2924 |

| Aromatic C=C Stretch | 1452 |

| C-N Stretch | 1261 |

| C-Cl Stretch | 803, 756, 688 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol or ethanol (B145695), exhibits absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the conjugated indole and chlorophenyl ring systems. The position and intensity of the absorption maxima (λmax) are influenced by the extent of conjugation and the presence of substituents. The chlorine atom on the phenyl ring can cause a slight shift in the absorption bands compared to the unsubstituted 2-phenylindole (B188600).

Mass Spectrometry Techniques for Compound Characterization

Mass spectrometry is an indispensable tool for the characterization of this compound. Electron ionization mass spectrometry (EI-MS) is a common technique employed for this purpose. In a typical EI-MS experiment, the gaseous sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for indole derivatives involve cleavage of the bonds adjacent to the indole ring and within the substituent groups. In the case of this compound, characteristic fragments would likely arise from the loss of the chlorophenyl group or cleavage of the indole ring itself. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable for chlorine-containing fragments, aiding in their identification.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [M]⁺ | [C₁₄H₁₀ClN]⁺ | 227 |

| [M-Cl]⁺ | [C₁₄H₁₀N]⁺ | 192 |

| [M-C₆H₄Cl]⁺ | [C₈H₆N]⁺ | 116 |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111 |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are paramount for elucidating the precise three-dimensional arrangement of atoms in the crystalline solid-state of this compound.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information. This technique involves irradiating a single, well-ordered crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to determine the electron density distribution within the crystal, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Although a specific crystallographic information file (CIF) for this compound is not publicly accessible, studies on closely related compounds, such as 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole, have been successfully conducted. For this related compound, the crystal system was determined to be triclinic with a P-1 space group nih.gov. This indicates that obtaining single crystals and performing SCXRD analysis for this compound is a feasible endeavor. The expected data from such an analysis would be compiled into a standard crystallographic table.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀ClN |

| Formula Weight | 227.69 |

| Crystal System | (To be determined) |

| Space Group | (To be determined) |

| a (Å) | (To be determined) |

| b (Å) | (To be determined) |

| c (Å) | (To be determined) |

| α (°) | (To be determined) |

| β (°) | (To be determined) |

| γ (°) | (To be determined) |

| Volume (ų) | (To be determined) |

| Z | (To be determined) |

| Calculated Density (g/cm³) | (To be determined) |

| R-factor | (To be determined) |

Analysis of Intermolecular and Intramolecular Interactions

The data obtained from single-crystal X-ray diffraction is crucial for analyzing the non-covalent interactions that govern the packing of molecules in the crystal lattice. These interactions, though weaker than covalent bonds, play a significant role in determining the physical properties of the solid.

For this compound, several types of intermolecular and intramolecular interactions are anticipated. The indole N-H group can act as a hydrogen bond donor, potentially forming N-H···π interactions with the aromatic rings of neighboring molecules or N-H···Cl interactions. The aromatic rings themselves can engage in π-π stacking interactions, further stabilizing the crystal structure. Additionally, weaker C-H···π and C-H···Cl interactions are also possible.

Analysis of the crystal structure of the related compound, 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole, revealed the presence of N-H···π, C-H···π, and C-H···Cl interactions, which contribute to the formation of a three-dimensional network nih.gov. It is highly probable that similar interactions would be observed in the crystal structure of this compound, influencing its solid-state architecture. The planarity of the indole and chlorophenyl rings would be a key factor in determining the nature and extent of these interactions.

Structure Activity Relationship Sar Studies of 2 3 Chlorophenyl 1h Indole Derivatives

Systematic Modification of the Indole (B1671886) Scaffold for Biological Activity

Systematic modification of the 2-phenyl-1H-indole scaffold is a key strategy for enhancing biological activity and selectivity. rjpn.orgnih.gov Research has demonstrated that alterations to virtually every part of the molecule, including the indole ring, the phenyl ring, and the linking groups, can have profound effects on potency and efficacy. nih.gov

For instance, in the development of peroxisome proliferator-activated receptor γ (PPARγ) antagonists, modifications were explored across the entire N-biphenylmethylindole scaffold. nih.gov Similarly, for cannabinoid type 1 (CB1) receptor allosteric modulators, systematic substitutions on both the indole and phenyl rings were investigated to delineate the structural requirements for activity. nih.gov The goal of such modifications is often to improve interactions with the biological target, enhance pharmacokinetic properties, or reduce off-target effects. nih.govmdpi.com

The indole nucleus itself offers multiple positions for substitution (N-1, C-3, C-5, etc.), each providing a vector for chemical modification to probe the binding pocket of a target protein. nih.gov This systematic approach allows researchers to build a comprehensive understanding of the molecule's pharmacophoric features. researchgate.net

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on both the chlorophenyl ring and the indole nucleus are determinant factors for the biological potency and selectivity of 2-(3-Chlorophenyl)-1H-indole derivatives.

The presence and position of the chlorine atom on the 2-phenyl ring significantly influence the biological activity. The 3-chloro substitution, as seen in the parent compound, is a common feature in many biologically active indole derivatives.

Research into anti-inflammatory agents has shown that the position of a substituent on the phenyl ring can be critical. For example, in a series of 2-(substituted phenyl)-1H-indoles, a nitro group at the meta-position of the phenyl ring resulted in less anti-inflammatory activity compared to a para-substitution. innovareacademics.in In another study on analgesic and anti-inflammatory indole derivatives, the presence of a 4-chlorophenyl group at the 2-position of the indole was a key feature of a highly active compound. omicsonline.org

In the context of PPARγ antagonists, substitution at the 2-, 3-, and 4-positions of the phenyl ring was explored. While substitution was generally tolerated, large substituents at the 2-position were found to compromise receptor affinity. nih.gov These findings highlight that the electronic and steric effects of the substituent on the phenyl ring, and its specific location, are crucial for optimal target interaction.

Table 1: Influence of Phenyl Ring Substitution on Biological Activity

| Compound Series | Substituent Position on Phenyl Ring | Observed Effect on Activity | Biological Target/Activity | Reference |

|---|---|---|---|---|

| 2-(substituted phenyl)-1H-indoles | meta-NO₂ vs. para-NO₂ | Para-substitution showed greater anti-inflammatory activity. | Anti-inflammatory | innovareacademics.in |

| (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine | para-Cl | Compound showed significant analgesic and anti-inflammatory activity. | Analgesic/Anti-inflammatory | omicsonline.org |

| N-biphenylmethylindole derivatives | ortho (large substituent) | Compromised receptor affinity. | PPARγ Antagonism | nih.gov |

Substitutions on the indole ring system are pivotal for modulating the biological profile of these compounds. Key positions for modification include the N-1, C-3, and C-5 positions.

N-1 Position: Alkylation or arylation at the N-1 position often enhances activity. For instance, methyl substitution at the N-1 position of certain indole derivatives enhanced anticancer activity by as much as 60-fold compared to the unsubstituted analogue. nih.gov

C-3 Position: Modifications at the C-3 position can significantly impact potency. In a series of CB1 receptor modulators, introducing short alkyl groups at the C-3 position improved activity. nih.gov

C-5 Position: The C-5 position is frequently substituted to enhance biological effects. The presence of a chloro or fluoro group at C-5 was found to increase the potency of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. nih.gov Similarly, a 5-nitro group was important for the activity of NorA efflux pump inhibitors in Staphylococcus aureus. nih.gov For some anticancer agents, a methoxy (B1213986) group at the 5th position was found to be favorable for activity. sci-hub.se

Table 2: Effect of Substitutions on the Indole Ring

| Position | Substituent | Biological Target/Activity | Effect | Reference |

|---|---|---|---|---|

| N-1 | Methyl | Anticancer (Tubulin inhibition) | Significantly enhanced activity (~60-fold) | nih.gov |

| C-3 | Short alkyl groups | CB1 Receptor Modulation | Enhanced potency | nih.gov |

| C-5 | Chloro or Fluoro | CB1 Receptor Modulation | Enhanced potency | nih.gov |

| C-5 | Nitro (NO₂) | NorA Efflux Pump Inhibition | Potent inhibition | nih.gov |

| C-5 | Methoxy | Anticancer | Favorable for activity | sci-hub.se |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For 2-phenyl-1H-indole derivatives, the key pharmacophoric features generally include:

The Indole Nitrogen (N-1): Often acts as a hydrogen bond donor, although substitution at this position can be critical for potency in many cases. nih.gov

The Aromatic Indole Core: Provides a planar scaffold that engages in hydrophobic and π-π stacking interactions within the target's binding site. researchgate.net

The 2-Aryl Group (3-Chlorophenyl): This group occupies a crucial hydrophobic pocket. The substitution pattern on this ring is vital for tuning selectivity and potency. nih.govinnovareacademics.in

Substituents at C-3 and C-5: These positions often accommodate specific functional groups that can act as hydrogen bond donors/acceptors or occupy additional pockets to enhance binding affinity. sci-hub.senih.gov

For example, in the case of anti-amyloidogenic agents, pharmacophore modeling identified key features for activity, which included hydrogen bond donors and acceptors and aromatic regions corresponding to the indole and phenyl moieties. mdpi.com

Correlation between Molecular Structure and Observed Biological Profile

The biological profile of a this compound derivative is a direct consequence of its molecular structure. SAR studies establish clear correlations:

Anticancer Activity: For certain tubulin inhibitors, the presence of a methyl group at the N-1 position of the indole and specific substitutions on the 2-phenyl ring are strongly correlated with high potency. nih.gov In another study, 3-methyl-2-phenyl-1H-indole derivatives with hydroxyl groups at specific positions on the phenyl ring and alkyl or phenoxyalkyl groups at the N-1 position showed potent antiproliferative and topoisomerase II inhibitory activity. acs.org

Anti-inflammatory Activity: The presence of COX-2 pharmacophores like SO₂Me on the indole scaffold is correlated with selective COX-2 inhibition and significant in vivo anti-inflammatory activity. omicsonline.org

Antimicrobial Activity: For NorA efflux pump inhibitors, a 5-nitro group on the indole ring combined with specific substituents on the 2-phenyl ring was correlated with high potency. Removing the 5-nitro group led to a significant drop in activity. nih.gov

These correlations underscore that a multi-point attachment and a specific conformational arrangement, dictated by the substitution pattern, are necessary for a potent biological response. sci-hub.se

Design Principles for Optimized Indole-Based Agents

Based on extensive SAR studies, several design principles have emerged for optimizing agents based on the 2-phenyl-1H-indole scaffold:

Scaffold Hopping and Modification: While the 2-phenyl-1H-indole is a robust scaffold, exploring related heterocyclic systems can lead to novel agents. However, systematic decoration of the existing indole core remains a primary strategy. nih.govmdpi.com

Targeted Substitution: The choice of substituents should be guided by the known topology of the target's binding site. Electron-withdrawing groups on the phenyl ring and specific functional groups at the N-1 and C-5 positions of the indole are common strategies to enhance potency. sci-hub.senih.gov

Balancing Lipophilicity and Solubility: Modifications should aim to achieve an optimal balance between lipophilicity (for membrane permeability and target binding) and aqueous solubility (for bioavailability). Introducing polar groups, such as hydroxyls or carboxylic acids, can modulate these properties.

Conformational Rigidity: Introducing elements that restrict the conformation of the molecule can lock it into a bioactive shape, enhancing binding affinity and selectivity. This can be achieved through cyclization or the introduction of bulky groups. nih.gov

Leveraging Bioisosteric Replacements: Replacing certain functional groups with bioisosteres (e.g., replacing -Cl with -F or -CF₃) can fine-tune electronic properties and metabolic stability without drastically altering the molecule's shape. nih.gov

By applying these principles, medicinal chemists can rationally design novel this compound derivatives with improved potency, selectivity, and drug-like properties for a variety of therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-chlorophenyl)-1H-indole, and how can purity be ensured?

The compound is commonly synthesized via palladium-catalyzed Heck reactions , where indole derivatives are coupled with 3-chlorophenyl halides. For example, a palladium-mediated cross-coupling protocol yields this compound with high regioselectivity . Purification typically involves flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the product, followed by characterization using ¹H/¹³C NMR and HRMS to confirm molecular integrity . Purity can be further validated by HPLC or melting point analysis , though specific conditions depend on substituent effects.

Q. How should researchers characterize the structural and electronic properties of this compound?

- NMR spectroscopy : Assign aromatic protons (δ 7.0–8.0 ppm for indole and chlorophenyl moieties) and confirm substitution patterns via coupling constants (e.g., J = 7.2–8.5 Hz for ortho protons) .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI or EI modes to verify the molecular ion ([M+H]+) and isotopic chlorine patterns (e.g., m/z 242.0731 for C₁₅H₁₃ClN) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for crystal structure determination if single crystals are obtainable .

Q. What safety precautions are critical when handling 3-chlorophenyl intermediates during synthesis?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation (PAC-1 limit: 2.1 mg/m³ for 3-chlorophenol) .

- Spill management : Absorb with diatomite or sand, and dispose of contaminated material as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular geometries of this compound derivatives?

- Use SHELXTL or SHELXL for refinement against high-resolution diffraction data to resolve torsional angles and bond-length ambiguities. For example, discrepancies in indole ring planarity vs. chlorophenyl twist angles can be quantified via R-factor analysis .

- Compare experimental data with DFT calculations (e.g., Gaussian or ORCA) to validate electronic effects of the chloro substituent .

Q. What strategies are effective in analyzing contradictory bioactivity data across structurally similar indole derivatives?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and assay against targets (e.g., enzyme inhibition) .

- Data normalization : Control for variables like purity (via HPLC) and solvent effects (e.g., DMSO vs. aqueous buffers) .

- Molecular docking : Use MOE or AutoDock to simulate binding modes and identify critical interactions (e.g., halogen bonding with 3-chlorophenyl groups) .

Q. What experimental approaches can elucidate the mechanistic role of this compound in enzyme inhibition?

- Kinetic assays : Measure IC₅₀ values and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .

- Fluorescence quenching : Monitor tryptophan residue interactions in enzymes (e.g., cytochrome P450) to map binding sites .

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

- Process optimization : Transition from batch to flow chemistry for Heck reactions to improve yield consistency .

- By-product analysis : Use LC-MS to identify impurities (e.g., dihalogenated by-products) and adjust reaction stoichiometry .

- Quality-by-design (QbD) : Implement DOE (design of experiments) to evaluate critical parameters (temperature, catalyst loading) .

Methodological Notes

- Spectral interpretation : Always compare experimental NMR shifts with literature values for analogous compounds (e.g., 3-(4-fluorobenzyl)-1H-indole in ).

- Crystallography : For twinned crystals, use SHELXD for initial phase solutions and SHELXE for density modification .

- Bioactivity validation : Cross-validate in vitro results with in vivo models (e.g., murine studies) to confirm pharmacological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.